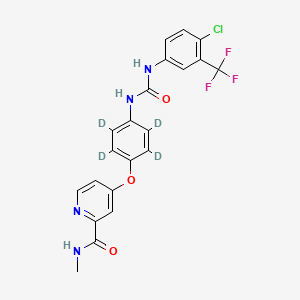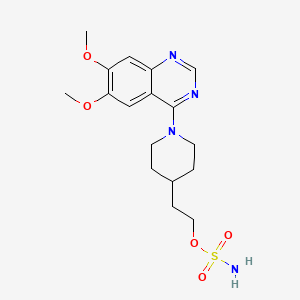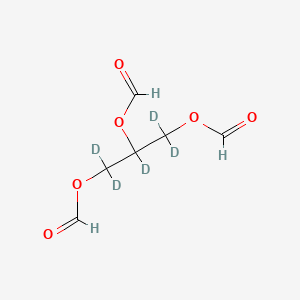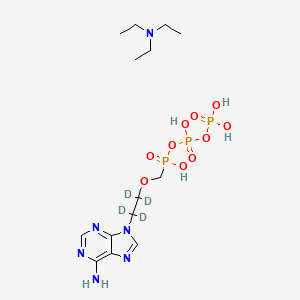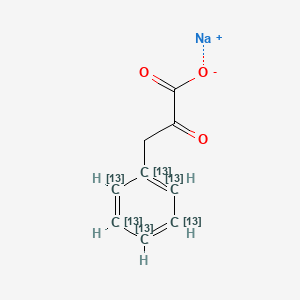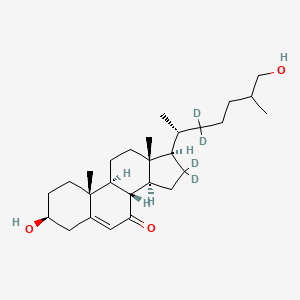
27-Hydroxy-7-keto Cholesterol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-Hydroxy-7-keto Cholesterol-d4 is a deuterated derivative of 27-Hydroxy-7-keto Cholesterol, an oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes. This compound is often used in scientific research due to its stability and the ability to trace its metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 27-Hydroxy-7-keto Cholesterol-d4 typically involves the introduction of deuterium atoms into the 27-Hydroxy-7-keto Cholesterol molecule. This can be achieved through various chemical reactions, including deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as oxidation, reduction, and purification using techniques like chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
27-Hydroxy-7-keto Cholesterol-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be further analyzed for their biological activity and stability.
Wissenschaftliche Forschungsanwendungen
27-Hydroxy-7-keto Cholesterol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of oxysterols.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and its role in diseases such as atherosclerosis and cancer.
Industry: Utilized in the development of pharmaceuticals and as a marker in metabolic studies.
Wirkmechanismus
The mechanism of action of 27-Hydroxy-7-keto Cholesterol-d4 involves its interaction with various molecular targets and pathways. It acts as a modulator of estrogen receptors and liver X receptors, influencing gene expression and cellular functions. The compound’s effects are mediated through the activation or suppression of these receptors, leading to changes in lipid metabolism, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
27-Hydroxycholesterol: An endogenous oxysterol with similar biological functions.
7-Ketocholesterol: Another oxysterol involved in cholesterol metabolism.
25-Hydroxycholesterol: Known for its role in immune regulation and cholesterol homeostasis.
Uniqueness
27-Hydroxy-7-keto Cholesterol-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C27H44O3 |
|---|---|
Molekulargewicht |
420.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-17-[(2R)-3,3-dideuterio-7-hydroxy-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i7D2,8D2 |
InChI-Schlüssel |
LFNAJBFFWWMSEW-AHVXBVAZSA-N |
Isomerische SMILES |
[2H]C1(C[C@H]2[C@H]3[C@H](CC[C@@]2([C@H]1[C@H](C)C([2H])([2H])CCC(C)CO)C)[C@]4(CC[C@@H](CC4=CC3=O)O)C)[2H] |
Kanonische SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


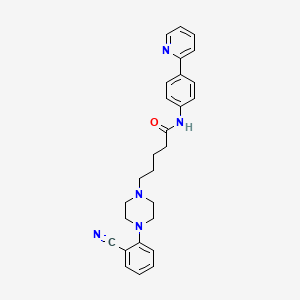
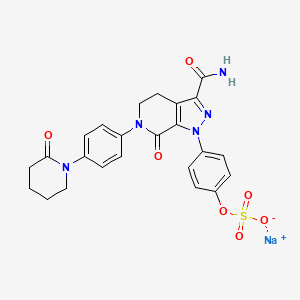
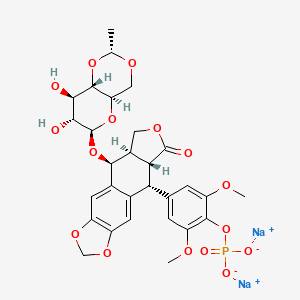
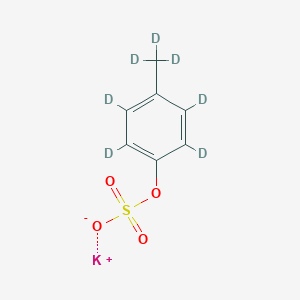
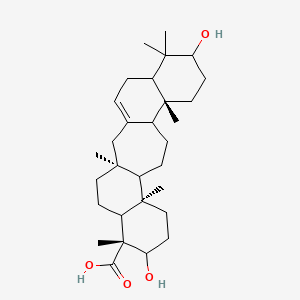
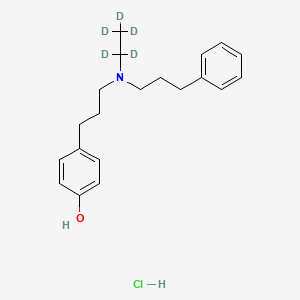
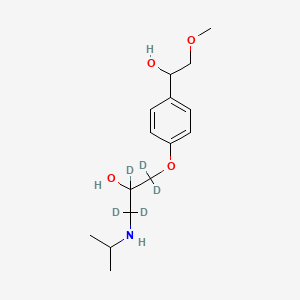
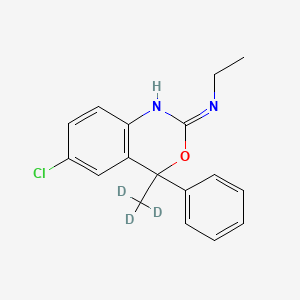
![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)
